2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-[2-(thian-4-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H19NO2S/c11-4-6-12-5-3-10-9-1-7-13-8-2-9/h9-11H,1-8H2 |
InChI Key |
JCSBXACEGZCFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCOCCO |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 2 Thian 4 Yl Amino Ethoxy Ethan 1 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which the geometry, stability, and reactivity of 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol can be theoretically examined.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) has become a standard computational tool for predicting the molecular structures of organic compounds. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This involves minimizing the energy of the molecule with respect to the positions of its nuclei. The calculations would yield optimized bond lengths, bond angles, and dihedral angles.
The stability of the molecule can be further assessed by calculating its vibrational frequencies. The absence of imaginary frequencies in the computed vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. These computational approaches are essential for providing a detailed picture of the molecule's structural characteristics in the absence of experimental data.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. This would help in identifying the most likely sites for nucleophilic and electrophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:
| Reactivity Descriptor | Description |
| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | A measure of the resistance to a change in the electron distribution or charge transfer. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. |
| Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons to an electrophile. |
These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.
Molecular Dynamics and Conformational Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and intermolecular interactions.
Predictive Modeling for Chemical Behavior and Reaction Pathways
Predictive modeling combines computational chemistry with machine learning and other statistical methods to forecast the chemical behavior and reaction pathways of molecules. rsc.orgresearchgate.net For this compound, such models could be used to predict its reactivity in various chemical environments, its potential metabolic pathways, or its interactions with biological targets. These models are typically trained on large datasets of known chemical reactions and properties. By analyzing the structural and electronic features of the molecule, these models can predict the most likely products of a reaction and the transition states involved, providing valuable insights for synthetic chemistry and drug discovery.
Chemical Reactivity and Reaction Mechanism Studies of 2 2 Thian 4 Yl Amino Ethoxy Ethan 1 Ol
Reactivity of the Secondary Amine Linkage
The nitrogen atom in the secondary amine linkage possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.orgchemguide.co.uk This inherent nucleophilicity is the basis for its most common reactions, which involve the formation of new bonds through attack on electrophilic centers.
As a nucleophile, the secondary amine can react with alkyl halides in a class of reactions known as N-alkylation. msu.edu This process typically follows an S_N2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca
The initial product of this reaction is a tertiary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to yield the neutral tertiary amine. ucalgary.calibretexts.org A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. ucalgary.camasterorganicchemistry.com The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt. msu.edumasterorganicchemistry.com Using a 2:1 ratio of the amine to the alkylating agent can help mitigate the formation of the ammonium halide salt by-product. byjus.com
Table 1: Alkylation of the Secondary Amine
| Reactant | Reagent | Conditions | Expected Product |
|---|---|---|---|
| 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 2-{2-[Methyl(thian-4-yl)amino]ethoxy}ethan-1-ol |
Secondary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion or a carboxylate ion to give the stable amide product. chemguide.co.uk These reactions are typically fast and can be carried out under mild conditions, often at room temperature. libretexts.orgtandfonline.com A base such as pyridine (B92270) or triethylamine (B128534) is commonly added to neutralize the HCl generated when using acyl chlorides. stackexchange.comreddit.com
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride in the presence of a base. researchgate.netcbijournal.com This reaction yields a sulfonamide, a functional group of significant importance in medicinal chemistry. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. byjus.com
Table 2: Acylation and Sulfonylation of the Secondary Amine
| Reaction Type | Reactant | Reagent | Conditions | Expected Product |
|---|---|---|---|---|
| Acylation | This compound | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., DCM), 0°C to RT | N-(Thian-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide |
Transformations of the Primary Alcohol Functionality
The terminal primary alcohol group is another key site of reactivity, susceptible to oxidation, esterification, and etherification reactions. libretexts.org
Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. wikipedia.orgbyjus.comchemguide.co.uk Milder reagents, such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from potassium dichromate and sulfuric acid), will oxidize the primary alcohol completely to a carboxylic acid. wikipedia.orgchemguide.co.uklibretexts.org This full oxidation often proceeds through an intermediate aldehyde, which is then further oxidized. wikipedia.orgchemguide.co.uk Performing the reaction under reflux ensures that any intermediate aldehyde does not escape before being converted to the carboxylic acid. chemguide.co.uklibretexts.org
Esterification is the reaction of the alcohol with a carboxylic acid to form an ester and water. byjus.com This reaction, known as Fischer esterification, is typically catalyzed by a strong acid like concentrated sulfuric acid and is reversible. chemguide.co.ukjove.com To drive the equilibrium towards the product, water can be removed as it is formed, or an excess of one of the reactants (usually the alcohol) can be used. jove.com
Table 3: Oxidation and Esterification of the Primary Alcohol
| Reaction Type | Reactant | Reagent(s) | Conditions | Expected Product |
|---|---|---|---|---|
| Partial Oxidation | This compound | Pyridinium Chlorochromate (PCC) | Anhydrous Solvent (e.g., CH₂Cl₂) | 2-{2-[(Thian-4-yl)amino]ethoxy}acetaldehyde |
| Full Oxidation | This compound | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux | 2-{2-[(Thian-4-yl)amino]ethoxy}acetic acid |
The primary alcohol can be converted into an ether through the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves a two-step process: first, the alcohol is deprotonated by a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. transformationtutoring.com Second, this alkoxide then acts as a nucleophile in an S_N2 reaction with a primary alkyl halide to form the ether. wikipedia.orgbyjus.commasterorganicchemistry.com
The ether linkage within the 2-(2-aminoethoxy)ethanol (B1664899) backbone of the molecule is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com A halide ion then attacks one of the adjacent carbon atoms via an S_N2 mechanism, breaking the C-O bond and yielding an alcohol and an alkyl halide. libretexts.orgmasterorganicchemistry.com
Table 4: Etherification and Cleavage Reactions
| Reaction Type | Reactant | Reagent(s) | Conditions | Expected Product(s) |
|---|---|---|---|---|
| Etherification | This compound | 1. NaH 2. Ethyl Bromide (CH₃CH₂Br) | Anhydrous Solvent (e.g., THF) | 4-((2-(2-Ethoxyethoxy)ethyl)amino)thiane |
Reactivity of the Thiane (B73995) Ring System
The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. Generally, such saturated thioethers are relatively stable and less reactive compared to smaller, more strained rings like thiiranes (three-membered rings). nih.gov The primary site of reactivity on the thiane ring itself is the sulfur atom, which, like the nitrogen in the amine, has lone pairs of electrons.
The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This is a common transformation for thioethers and can be achieved with various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The level of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.
While the thiane ring is generally robust, ring-opening reactions can occur under specific conditions, for instance, through activation by electrophiles followed by nucleophilic attack. rsc.orgresearchgate.net However, these reactions are less common and require more forcing conditions than the reactions of the amine or alcohol functionalities. The synthesis of thianes often involves the cyclization of 1,5-dihaloalkanes with a sulfide (B99878) source, a reaction that underscores the ring's relative thermodynamic stability. beilstein-journals.orgnih.gov
Table 5: Reactivity of the Thiane Ring
| Reaction Type | Reactant | Reagent | Conditions | Expected Product |
|---|---|---|---|---|
| S-Oxidation | This compound | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 2-((2-((1-Oxidothian-4-yl)amino)ethoxy)ethan-1-ol (Sulfoxide) |
Stereochemical Considerations in Ring Transformations
The stereochemistry of the starting material and the reaction mechanism are critical in determining the stereochemical outcome of ring transformations. For instance, in reactions proceeding through a concerted SN2 mechanism, a clean inversion of configuration at the reacting center is expected. oregonstate.edu Conversely, reactions that involve a planar carbocation intermediate, typical of an SN1 mechanism, would likely result in a mixture of stereoisomers. oregonstate.edu
In the context of the thiane ring, any transformation involving the chiral center at C-4 (if the substituents on the nitrogen are considered distinct) or reactions at the sulfur atom that could induce chirality would be highly dependent on the facial accessibility of the ring. The existing stereochemistry of the molecule can direct the stereochemical course of a reaction, a concept known as substrate stereochemical control. youtube.com This is where a stereocenter in one part of the molecule influences the stereochemical outcome of a reaction elsewhere in the same molecule. youtube.com
For example, if a reaction were to occur at the sulfur atom, leading to a sulfonium ion intermediate, the stereochemistry of the subsequent nucleophilic attack would be influenced by the steric hindrance posed by the rest of the molecule.
Table 1: Potential Stereochemical Outcomes in Thiane Ring Transformations
| Reaction Type | Intermediate | Expected Stereochemical Outcome | Factors Influencing Outcome |
| SN2 at C-4 | Pentavalent transition state | Inversion of configuration | Steric hindrance from the ethoxyethanol side chain |
| SN1 at C-4 | Planar carbocation | Racemization or diastereomeric mixture | Stability of the carbocation, neighboring group participation |
| Oxidation at Sulfur | Sulfoxide/Sulfone | Diastereomers | Directing effect of the amino and hydroxyl groups |
| Ylide formation at Sulfur | Sulfur ylide | Retention or inversion depending on pathway | Nature of the carbene/carbenoid source |
Ring Opening and Rearrangement Pathways (if applicable to thiane systems)
While the thiane ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These pathways are often initiated by reactions at the sulfur atom or by the presence of strong electrophiles or nucleophiles.
Ring-opening reactions of heterocyclic systems are well-documented for strained rings like epoxides and aziridines. researchgate.netnih.govrsc.org For the less strained thiane ring, such reactions are less common but can be induced. For instance, treatment with strong reducing agents in the presence of a catalyst (e.g., Raney Nickel) can lead to desulfurization and ring cleavage.
Rearrangement pathways, such as the Stevens or Sommelet-Hauser rearrangements, are known for sulfur ylides. If the sulfur atom of the thiane ring in this compound were to be converted into a sulfonium ylide, these rearrangements could potentially occur, leading to ring expansion or the formation of exocyclic double bonds.
Furthermore, ring-opening of fused thiophene systems in the presence of organolithium reagents has been observed, suggesting that under strongly basic and nucleophilic conditions, the C-S bonds of the thiane ring could be susceptible to cleavage. researchgate.net While not a fused ring system, this indicates a potential, albeit likely requiring harsh conditions, pathway for ring opening.
Table 2: Plausible Ring Opening and Rearrangement Reactions for Thiane Systems
| Reaction Type | Reagents/Conditions | Potential Products | Mechanistic Notes |
| Reductive Desulfurization | Raney Nickel, H₂ | Alkanethiol or hydrocarbon | Cleavage of both C-S bonds |
| Stevens Rearrangement | Strong base, suitable electrophile to form ylide | Ring-expanded or rearranged products | oregonstate.eduresearchgate.net-sigmatropic shift |
| Sommelet-Hauser Rearrangement | Strong base, suitable electrophile to form ylide | Products with exocyclic double bonds | oregonstate.edunih.gov-sigmatropic shift |
| Nucleophilic Ring Opening | Strong organometallic reagents | Thiolane or open-chain thioether derivatives | Attack at carbon or sulfur |
It is important to reiterate that the specific reactivity of this compound in these transformations has not been experimentally verified in the reviewed literature. The discussion above is based on the known chemistry of the thiane ring system and related heterocyclic compounds. Further experimental and computational studies are necessary to fully elucidate the chemical behavior of this particular compound.
Advanced Analytical Methodologies for Research Characterization of 2 2 Thian 4 Yl Amino Ethoxy Ethan 1 Ol
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
Due to its polarity, conferred by the hydroxyl, secondary amine, and ether functionalities, 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol is well-suited for analysis by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is the most common approach for purity assessment of such polar organic molecules.
Method development involves the systematic optimization of several parameters to achieve adequate resolution and peak shape. A C18 (octadecylsilyl) stationary phase is a standard starting point, providing a nonpolar surface for interaction. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the analyte is in a consistent ionic state) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the compound of interest and any impurities with varying polarities. Detection is commonly achieved using a UV detector, if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Table 1: Example HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (-OH and -NH). These groups can cause peak tailing and poor chromatographic performance. Therefore, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comphenomenex.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. jfda-online.com
A common derivatization technique is silylation, where active hydrogens on the hydroxyl and amino groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting derivative is significantly more volatile and amenable to GC separation, often coupled with a mass spectrometry (MS) detector for identification. sigmaaldrich.com
Table 2: Typical GC-MS Parameters for a Silylated Derivative
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structure of a compound. It is a critical tool for confirming the identity of this compound.
The choice of ionization technique is crucial for successfully analyzing a molecule by MS. For polar, non-volatile compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred. youtube.com
Electrospray Ionization (ESI) is particularly well-suited for this molecule. youtube.comswan.ac.uk In positive ion mode, the secondary amine and ether oxygens can be readily protonated, leading to the formation of a strong protonated molecular ion [M+H]⁺. The high polarity of the molecule facilitates the ESI process. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another option, generally better for less polar and more volatile compounds. youtube.com While it could potentially ionize the target molecule, ESI is often more sensitive for highly polar analytes. nih.gov
The resulting mass spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 234.15 (calculated for C₁₁H₂₄NO₂S⁺). Interpretation of the fragmentation pattern provides structural information. Cleavage of the ether bonds and the bond between the ethyl chain and the nitrogen atom are expected fragmentation pathways.
Table 3: Predicted ESI-MS Fragmentation of this compound
| m/z (Predicted) | Ion Formula | Fragment Description |
|---|---|---|
| 234.15 | [C₁₁H₂₄NO₂S]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 174.11 | [C₉H₁₆NS]⁺ | Loss of ethoxyethanol (-C₂H₅O₂) |
| 130.08 | [C₆H₁₂NS]⁺ | Cleavage of the ethoxyethyl group |
| 116.07 | [C₅H₁₀NS]⁺ | Thian-4-ylaminium ion |
Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail. purdue.edu In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 234.15) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This technique helps to confirm the connectivity of the molecule by establishing relationships between precursor and product ions. For example, fragmentation of the m/z 234.15 ion would be expected to yield product ions that confirm the presence of the thian ring and the ethoxyethanol side chain.
Table 4: Hypothetical MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 234.15)
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
|---|---|---|
| 234.15 | 174.11 | C₂H₄O₂ (ethoxyethanol moiety) |
| 234.15 | 130.08 | C₄H₈O₂ (ethoxyethan-1-ol moiety) |
| 234.15 | 116.07 | C₄H₈O₂ (ethoxyethan-1-ol moiety) + CH₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shifts (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the complete assignment of the proton skeleton. For instance, the protons on the carbon bearing the hydroxyl group would appear as a triplet, while the protons on the carbons adjacent to the nitrogen and sulfur atoms would have characteristic chemical shifts.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aliphatic, adjacent to a heteroatom). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.75 | t | 2H | -O-CH₂-CH₂-OH |
| ~ 3.60 | t | 2H | -O-CH₂-CH₂-OH |
| ~ 3.55 | m | 2H | -NH-CH₂-CH₂-O- |
| ~ 2.90 | t | 2H | -NH-CH₂-CH₂-O- |
| ~ 2.80 | m | 1H | Thian-CH-NH |
| ~ 2.70 | m | 4H | Thian-CH₂-S |
| ~ 2.00 | m | 4H | Thian-CH₂-CH |
| ~ 1.80 (broad) | s | 1H | -NH- |
Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 72.5 | -O-CH₂-CH₂-OH |
| ~ 70.0 | -NH-CH₂-CH₂-O- |
| ~ 61.5 | -O-CH₂-CH₂-OH |
| ~ 52.0 | Thian-CH-NH |
| ~ 49.0 | -NH-CH₂-CH₂-O- |
| ~ 32.0 | Thian-CH₂-CH |
Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy would be utilized to identify the various proton environments within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) would reveal information about the connectivity of adjacent, non-equivalent protons.
Similarly, Carbon-¹³ (¹³C) NMR spectroscopy would provide information on the different carbon environments. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule, assuming no accidental overlap of signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H on OH | Broad singlet | s |
| H on NH | Broad singlet | s |
| CH₂-OH | ~3.7 | t |
| O-CH₂-CH₂-OH | ~3.6 | t |
| N-CH₂-CH₂-O | ~3.5 | t |
| O-CH₂-CH₂-N | ~2.8 | t |
| CH-N (Thian) | ~2.9-3.1 | m |
| CH₂-S (Thian, axial) | ~2.6-2.8 | m |
| CH₂-S (Thian, equatorial) | ~2.4-2.6 | m |
| CH₂-C (Thian, axial) | ~1.9-2.1 | m |
| CH₂-C (Thian, equatorial) | ~1.5-1.7 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₂-OH | ~61 |
| O-CH₂-CH₂-OH | ~72 |
| O-CH₂-CH₂-N | ~70 |
| N-CH₂-CH₂-O | ~50 |
| CH-N (Thian) | ~55 |
| CH₂-S (Thian) | ~30 |
| CH₂-C (Thian) | ~35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To definitively establish the molecular structure and assign the signals observed in the one-dimensional NMR spectra, a suite of two-dimensional (2D) NMR experiments would be essential.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity within the ethoxy-ethan-1-ol chain and the thian ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
By combining the information from these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound could be achieved. However, it is important to reiterate that the specific data for this compound is not currently available in the reviewed literature.
Future Perspectives and Emerging Research Avenues for 2 2 Thian 4 Yl Amino Ethoxy Ethan 1 Ol
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing secondary amines often involve N-alkylation with alkyl halides, which can suffer from drawbacks such as the formation of byproducts and the use of hazardous reagents. The future of synthesizing 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol lies in the development of more sustainable and efficient routes that adhere to the principles of green chemistry.
Future research will likely focus on catalytic methods that offer higher atom economy and avoid the use of stoichiometric reagents. One promising approach is the direct N-alkylation of thian-4-amine with a suitable ethoxyethanol derivative using "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This methodology, often employing ruthenium or iridium catalysts, allows for the use of alcohols as alkylating agents, with water being the only byproduct. Such reactions can provide a greener alternative to conventional methods. thalesnano.comscilit.com Another eco-friendly strategy involves the use of propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, which circumvents the need for genotoxic alkyl halides. nih.govmdpi.com
Reductive amination of a corresponding aldehyde with thian-4-amine represents another viable and greener pathway. The development of efficient and selective catalysts for this transformation will be a key research area. Furthermore, exploring biocatalysis, using enzymes such as transaminases or reductases, could offer highly selective and environmentally benign synthetic routes.
| Synthetic Route | Key Advantages | Potential Challenges | Key Reagents |
|---|---|---|---|
| Catalytic N-alkylation with Alcohols | High atom economy, water as the only byproduct, avoids alkyl halides. thalesnano.com | Requires precious metal catalysts, may require high temperatures. | Thian-4-amine, 2-(2-hydroxyethoxy)ethan-1-ol, Ru or Ir catalyst. |
| Reductive Amination | Milder reaction conditions, high yields, wide substrate scope. nih.gov | Requires a suitable reducing agent, potential for over-alkylation. | Thian-4-amine, (2-hydroxyethoxy)acetaldehyde, reducing agent (e.g., NaBH(OAc)3). |
| Enzymatic Synthesis | High selectivity (chemo-, regio-, and stereo-), mild conditions, environmentally friendly. | Enzyme stability and availability, substrate scope may be limited. | Thian-4-amine, a suitable carbonyl precursor, transaminase or reductase enzyme. |
| Propylene Carbonate as Alkylating Agent | Avoids genotoxic reagents, acts as both solvent and reagent. nih.govmdpi.com | May require elevated temperatures, substrate compatibility. | Thian-4-amine, Propylene Carbonate. |
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is poised to play a pivotal role in accelerating the development and understanding of synthetic routes to this compound. In silico synthesis route development can be employed to identify and evaluate potential synthetic pathways before any experimental work is undertaken, thereby saving time and resources. nih.govresearchgate.net
Density Functional Theory (DFT) can be utilized to investigate the mechanisms of potential synthetic reactions in detail. researchgate.netrsc.orgacs.orgnih.govresearchgate.net For instance, DFT calculations can elucidate the transition states and reaction energy profiles for the catalytic N-alkylation or reductive amination pathways, providing insights into the role of the catalyst and the factors controlling selectivity. This understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions.
Furthermore, computational modeling can predict the physicochemical properties of this compound. Given the flexibility of the ethoxyethanol chain, molecular dynamics (MD) simulations can be employed to explore its conformational landscape. rsc.orgucm.esresearchgate.netcambridge.orgmdpi.com This is crucial for understanding its interactions with biological targets or its behavior in different solvent environments. Machine learned potentials (MLPs) are emerging as a powerful tool for performing simulations with quantum chemical accuracy at a lower computational cost, which is particularly beneficial for flexible molecules. rsc.org
| Computational Method | Specific Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism of synthesis, transition state analysis, prediction of spectroscopic data (NMR, IR). nih.gov | Identification of rate-determining steps, rational catalyst design, confirmation of molecular structure. |
| Molecular Dynamics (MD) | Conformational analysis of the flexible side chain, solvation studies. ucm.es | Understanding the molecule's 3D structure and dynamics in solution, predicting its interactions with other molecules. |
| In Silico Route Design | Generation and evaluation of novel synthetic pathways. nih.gov | Prioritization of the most promising and feasible synthetic routes for experimental validation. |
| Machine Learned Potentials (MLPs) | Accurate and efficient simulation of molecular properties and dynamics. rsc.org | High-fidelity prediction of conformational free energy surfaces and other thermodynamic properties. |
Exploration of Unique Reactivity Patterns and Unconventional Transformations
The multifunctional nature of this compound provides a rich platform for exploring unique reactivity and developing novel chemical transformations. Future research could focus on the selective functionalization of its different reactive sites.
The thiane (B73995) moiety, for example, could be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the molecule's polarity and hydrogen bonding capabilities. The reactivity of the thiane ring itself, such as ring-opening or expansion reactions, could lead to the synthesis of novel sulfur-containing heterocyclic structures. nih.govbeilstein-journals.org
The secondary amine is a key site for further functionalization. Beyond simple alkylation or acylation, modern cross-coupling methodologies could be explored to form C-N bonds with aryl, heteroaryl, or vinyl partners. The development of selective catalysts for these transformations in the presence of the other functional groups would be a significant research direction.
The primary alcohol offers a handle for a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to other functional groups. The interplay between the different functional groups could also lead to interesting intramolecular reactions, such as cyclizations to form novel heterocyclic systems.
| Functional Group | Potential Transformation | Resulting Structure/Application |
|---|---|---|
| Thiane Ring | Selective oxidation to sulfoxide/sulfone. | Modulation of physicochemical properties (e.g., solubility, polarity). |
| Thiane Ring | Ring-opening or ring-expansion reactions. beilstein-journals.org | Access to novel sulfur-containing scaffolds. |
| Secondary Amine | Catalytic C-N cross-coupling reactions. | Synthesis of derivatives with extended aromatic systems. |
| Primary Alcohol | Oxidation followed by intramolecular cyclization with the amine. | Formation of novel morpholine (B109124) or piperazine-like heterocycles. |
| Multiple Groups | Polymerization via the alcohol and amine functionalities. | Development of novel functional polymers. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis and study of this compound and its derivatives can be significantly accelerated through the adoption of automated synthesis and flow chemistry platforms. These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. unchainedlabs.comnumberanalytics.comnumberanalytics.comacspubs.orgsigmaaldrich.com
Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for N-alkylation reactions, which can be exothermic and require precise temperature control. scilit.comrsc.orgakjournals.comthalesnano.com A packed-bed reactor containing a heterogeneous catalyst could be employed for the continuous synthesis of the target molecule, allowing for easy separation of the product from the catalyst and straightforward scalability. akjournals.com
| Parameter | Advantage in Flow Chemistry | Impact on Synthesis |
|---|---|---|
| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. rsc.org | Improved safety and control of exothermic reactions, leading to higher yields and fewer byproducts. |
| Mass Transfer | Efficient mixing of reagents. | Faster reaction rates and improved reproducibility. |
| Scalability | Scaling up by running the reactor for a longer time ("scaling out"). | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Safer handling of potentially energetic reactions. |
| Integration | Can be easily integrated with in-line purification and analysis. rsc.org | Streamlined workflow from synthesis to purified product. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
